molecular formula C16H24ClN3O2 B12725020 alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide CAS No. 124500-13-6

alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide

Cat. No.: B12725020
CAS No.: 124500-13-6
M. Wt: 325.83 g/mol
InChI Key: NLGVYOHOCFWYEG-UHFFFAOYSA-N
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Description

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with ethyl acetoacetate to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

124500-13-6

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-ylmethyl)butanehydrazide

InChI

InChI=1S/C16H24ClN3O2/c17-14-6-4-12(5-7-14)15(21)10-13(16(22)19-18)11-20-8-2-1-3-9-20/h4-7,13,15,21H,1-3,8-11,18H2,(H,19,22)

InChI Key

NLGVYOHOCFWYEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN

Origin of Product

United States

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